3-[(2-Furylmethyl)thio]-1-propanamine 3-[(2-Furylmethyl)thio]-1-propanamine
Brand Name: Vulcanchem
CAS No.: 1060817-77-7
VCID: VC3342911
InChI: InChI=1S/C8H13NOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7,9H2
SMILES: C1=COC(=C1)CSCCCN
Molecular Formula: C8H13NOS
Molecular Weight: 171.26 g/mol

3-[(2-Furylmethyl)thio]-1-propanamine

CAS No.: 1060817-77-7

Cat. No.: VC3342911

Molecular Formula: C8H13NOS

Molecular Weight: 171.26 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Furylmethyl)thio]-1-propanamine - 1060817-77-7

Specification

CAS No. 1060817-77-7
Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
IUPAC Name 3-(furan-2-ylmethylsulfanyl)propan-1-amine
Standard InChI InChI=1S/C8H13NOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7,9H2
Standard InChI Key ALOAPIAAKWFTJT-UHFFFAOYSA-N
SMILES C1=COC(=C1)CSCCCN
Canonical SMILES C1=COC(=C1)CSCCCN

Introduction

ParameterValue
CAS Number1060817-77-7
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
IUPAC Name3-(furan-2-ylmethylsulfanyl)propan-1-amine
Alternative Names3-((Furan-2-ylmethyl)thio)propan-1-amine, 3-{[(Furan-2-yl)methyl]sulfanyl}propan-1-amine
Standard InChIInChI=1S/C8H13NOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7,9H2
Standard InChIKeyALOAPIAAKWFTJT-UHFFFAOYSA-N
SMILES NotationC1=COC(=C1)CSCCCN
PubChem Compound ID28065604

Physical and Chemical Properties

Chemical Reactivity

The compound contains three principal functional groups that determine its chemical behavior:

  • The furan ring, which is an electron-rich aromatic heterocycle capable of participating in electrophilic aromatic substitution reactions and potentially serving as a diene in cycloaddition reactions.

  • The thioether (C-S-C) linkage, which can function as a nucleophile, undergo oxidation to sulfoxides or sulfones, and potentially coordinate with various metals.

  • The primary amine group, which confers basic properties to the molecule and can participate in numerous reactions including nucleophilic substitutions, condensations with carbonyl compounds, and acylations.

Structural Comparisons with Related Compounds

Comparison with Similar Furan Derivatives

To contextualize the properties of 3-[(2-Furylmethyl)thio]-1-propanamine, it is informative to compare it with structurally related compounds:

Table 2: Comparative Analysis of 3-[(2-Furylmethyl)thio]-1-propanamine and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-[(2-Furylmethyl)thio]-1-propanamineC8H13NOS171.26 g/molBase structure
N-(2-Furylmethyl)-N-methyl-1-phenyl-2-propanamineC15H19NO229.32 g/molContains phenyl group, tertiary amine instead of primary amine, no sulfur
2,5-bis(aminomethyl)furan (BAMF)C6H10N2O126.16 g/molContains two aminomethyl groups directly attached to furan ring, no sulfur

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